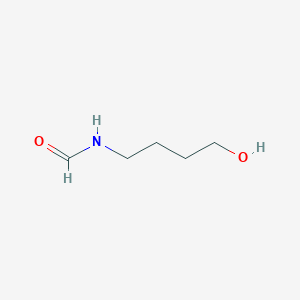![molecular formula C17H19Cl2N3 B13988880 N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline CAS No. 66710-89-2](/img/structure/B13988880.png)
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a diazenyl group linked to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline typically involves the reaction of aniline derivatives with chloroethylating agents. One common method is the reaction of 4-[(2-methylphenyl)diazenyl]aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal function and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to target and kill cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Similar in structure but lacks the diazenyl group.
N,N-bis(2-chloroethyl)-N-nitrosourea: Contains a nitrosourea group instead of the diazenyl group.
N,N-bis(2-chloroethyl)hydrazides: Similar structure with hydrazide groups instead of the diazenyl group
Uniqueness
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66710-89-2 |
|---|---|
Molecular Formula |
C17H19Cl2N3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H19Cl2N3/c1-14-4-2-3-5-17(14)21-20-15-6-8-16(9-7-15)22(12-10-18)13-11-19/h2-9H,10-13H2,1H3 |
InChI Key |
IWFRXBODWOXHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


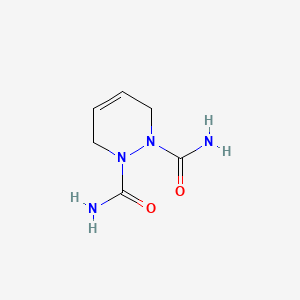
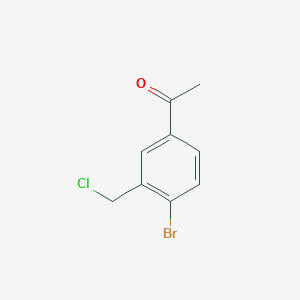
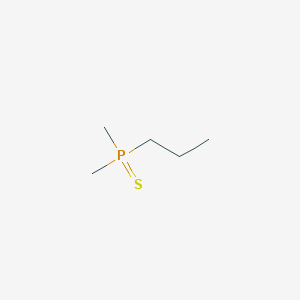
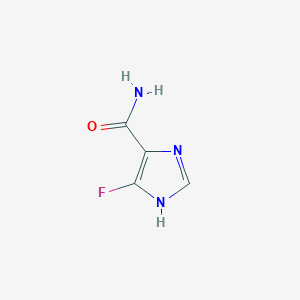
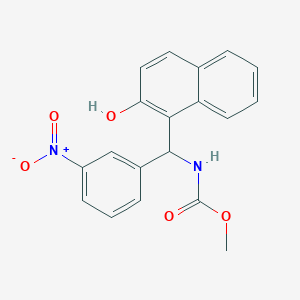
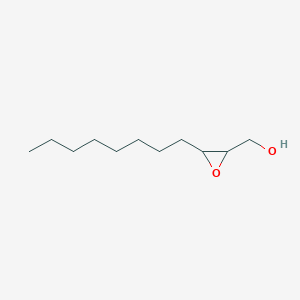
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
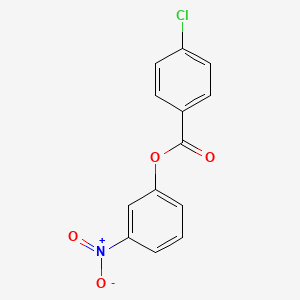
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
